4-Fluoropicolinoylchloride
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Overview
Description
4-Fluoropicolinoylchloride is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a picolinoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropicolinoylchloride typically involves the fluorination of picolinoyl chloride. One common method is the direct fluorination of picolinoyl chloride using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropicolinoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the picolinoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 4-fluoropicolinic acid or its derivatives.
Oxidation Reactions: Oxidation of this compound can yield various oxidized products depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: 4-Fluoropicolinic acid and its derivatives.
Oxidation Reactions: Various oxidized products depending on the specific oxidizing agent used.
Scientific Research Applications
4-Fluoropicolinoylchloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluoropicolinoylchloride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom at the 4-position of the pyridine ring can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The picolinoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Fluoropyridine: Similar to 4-Fluoropicolinoylchloride but lacks the picolinoyl chloride group.
4-Fluorobenzoylchloride: Contains a benzene ring instead of a pyridine ring.
4-Fluoronicotinoylchloride: Similar structure but with a different position of the fluorine atom.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a picolinoyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This combination makes it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H3ClFNO |
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Molecular Weight |
159.54 g/mol |
IUPAC Name |
4-fluoropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)5-3-4(8)1-2-9-5/h1-3H |
InChI Key |
ULQBIYZXSFTEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)Cl |
Origin of Product |
United States |
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